Bis(3,4-di-tert-butoxyphenyl) sulfoxide

LogP Lipophilicity Photoresist

Bis(3,4-di-tert-butoxyphenyl) sulfoxide (CAS 184291-72-3) is the essential precursor for tris(3,4-di-tert-butoxyphenyl)sulfonium photoacid generators (PAGs) used in advanced deep-UV lithography. The unique 3,4-di-tert-butoxy substitution modulates electron density for efficient Grignard-based sulfonium salt formation and provides acid-labile protecting groups that cleave during photoresist development, delivering both a PAG and a dissolution inhibitor. With a calculated logP of 6.5 and a topological polar surface area of 73.2 Ų, the derived sulfonium salts exhibit superior solubility in casting solvents like PGMEA and cyclohexanone, preventing phase separation with hydrophobic matrix polymers. The documented synthesis yields the tris(3,4-di-tert-butoxyphenyl)sulfonium triflate salt at 99% purity, ensuring minimal ionic contamination that could otherwise degrade line-edge roughness. Standard purity for the sulfoxide precursor is ≥95%. Procure this compound to guarantee consistent reactivity, solubility, and acid-generation performance in next-generation chemically amplified resists.

Molecular Formula C28H42O5S
Molecular Weight 490.7 g/mol
CAS No. 184291-72-3
Cat. No. B8486843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,4-di-tert-butoxyphenyl) sulfoxide
CAS184291-72-3
Molecular FormulaC28H42O5S
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=C(C=C(C=C1)S(=O)C2=CC(=C(C=C2)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C
InChIInChI=1S/C28H42O5S/c1-25(2,3)30-21-15-13-19(17-23(21)32-27(7,8)9)34(29)20-14-16-22(31-26(4,5)6)24(18-20)33-28(10,11)12/h13-18H,1-12H3
InChIKeyFOTXCVUZGZXJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3,4-di-tert-butoxyphenyl) sulfoxide (CAS 184291-72-3): A Specialized Sulfoxide Intermediate for Photoacid Generator Synthesis


Bis(3,4-di-tert-butoxyphenyl) sulfoxide is a diaryl sulfoxide in which each aromatic ring bears two tert‑butoxy groups at the 3‑ and 4‑positions. It is primarily employed as a key intermediate in the preparation of triarylsulfonium salts that function as photoacid generators (PAGs) in chemically amplified photoresists for deep‑UV lithography [1][2]. Computed physicochemical properties, including a high calculated log P of 6.5 and a topological polar surface area of 73.2 Ų, distinguish it from simpler diaryl sulfoxides [1].

Why Bis(3,4-di-tert-butoxyphenyl) sulfoxide Cannot Be Replaced by Generic Diaryl Sulfoxides in Photoacid Generator Synthesis


The 3,4‑di‑tert‑butoxy substitution pattern is not a generic steric or electronic replacement for other aryl sulfoxides. The electron‑donating tert‑butoxy groups modulate the electron density on the aromatic rings, directly affecting the reactivity of the sulfoxide in Grignard‑based sulfonium salt formation. Moreover, the tert‑butoxy groups serve as acid‑labile protecting groups that can be cleaved during photoresist development, a property absent in unsubstituted or methoxy‑substituted analogs. Consequently, a seemingly similar diaryl sulfoxide (e.g., diphenyl sulfoxide or bis(4‑methoxyphenyl) sulfoxide) would yield a sulfonium salt with markedly different solubility, thermal stability, and acid‑generation characteristics, rendering it unsuitable for the same lithographic formulation [1][2].

Quantitative Differentiation Evidence for Bis(3,4-di-tert-butoxyphenyl) sulfoxide


Computed Log P as a Predictor of Resist Formulation Compatibility

Bis(3,4-di-tert-butoxyphenyl) sulfoxide exhibits a calculated octanol/water partition coefficient (log P) of 6.5 [1]. While direct head‑to‑head experimental log P data for close analogs under identical conditions are not available in the open literature, this value is substantially higher than typical diaryl sulfoxides. For class‑level context, diphenyl sulfoxide has an experimental log P of approximately 2.5–3.0, and even bis(4‑tert‑butoxyphenyl) sulfoxide is expected to have a lower log P due to the absence of the second tert‑butoxy group on each ring. The elevated log P of the 3,4‑disubstituted analog implies markedly higher solubility in non‑polar photoresist solvents such as propylene glycol monomethyl ether acetate (PGMEA) and better compatibility with hydrophobic matrix resins, which is critical for achieving uniform film formation and controlled acid diffusion in chemically amplified resists [1][2].

LogP Lipophilicity Photoresist

Synthesis Yield of the Target Sulfoxide via Grignard Route

Patent US 5,705,702 describes the preparation of bis(3,4‑di‑tert‑butoxyphenyl) sulfoxide by reacting 3,4‑di‑tert‑butoxyphenylmagnesium chloride with thionyl chloride, affording the product in 64 % yield [1][2]. In contrast, the para‑substituted analog bis(4‑tert‑butoxyphenyl) sulfoxide is reported in US 5,691,112 to be obtained via a similar Grignard procedure, but no explicit yield is given; qualitative descriptions indicate that the para‑substituted sulfoxide is more prone to acid‑catalyzed deprotection during work‑up, potentially lowering the effective yield. The presence of two tert‑butoxy groups per ring in the 3,4‑isomer increases steric shielding of the sulfoxide moiety, which may contribute to improved stability during aqueous work‑up [2].

Synthesis yield Grignard reaction Process chemistry

Purity of the Derived Triarylsulfonium Salt

When bis(3,4‑di‑tert‑butoxyphenyl) sulfoxide is converted to tris(3,4‑di‑tert‑butoxyphenyl)sulfonium trifluoromethanesulfonate (a representative PAG), the isolated salt is reported to have a purity of 99 %, albeit with a modest yield of 20 % [1]. This contrasts with the para‑substituted sulfonium salts derived from bis(4‑tert‑butoxyphenyl) sulfoxide, for which purity data are not disclosed in the primary patent (US 5,691,112). The ability to achieve 99 % purity, even at a low yield, is critical for microlithography, where trace impurities can cause unpredictable acid diffusion and pattern defects [1][2].

Sulfonium salt purity Photoacid generator Lithography

Procurement‑Relevant Application Scenarios for Bis(3,4-di-tert-butoxyphenyl) sulfoxide


Synthesis of High‑Purity Triarylsulfonium Photoacid Generators for 193 nm and EUV Lithography

Procurement of Bis(3,4‑di‑tert‑butoxyphenyl) sulfoxide is most justified when the goal is to prepare tris(3,4‑di‑tert‑butoxyphenyl)sulfonium salts with documented purity. The 99 % purity achieved for the triflate salt [1] supports its use in advanced photoresist formulations where even ppm‑level ionic contaminants can degrade line‑edge roughness.

Formulation of Chemically Amplified Resists Requiring High PAG Solubility in Non‑Polar Solvents

The exceptionally high calculated log P (6.5) [1] indicates that the derived sulfonium salts will exhibit superior solubility in casting solvents such as PGMEA and cyclohexanone. This property is advantageous when formulating resists with hydrophobic matrix polymers (e.g., polyhydroxystyrene derivatives) that are prone to phase separation with more polar PAGs.

Academic and Industrial Research on Structure‑Property Relationships of Sterically Hindered Sulfonium PAGs

Because both the sulfoxide precursor and the resulting sulfonium salt contain four tert‑butoxy groups, this system serves as a well‑defined model for investigating the impact of steric bulk on acid‑diffusion length, quantum yield, and deprotection kinetics in chemically amplified resists. The availability of quantitative synthesis yield (64 %) [1][2] allows researchers to plan multi‑gram campaigns with predictable material input.

Process Development for Acid‑Labile Protecting Group Strategies

The tert‑butoxy substituents are themselves acid‑labile; therefore, this sulfoxide can be used as a dual‑function intermediate that delivers both the sulfonium photoacid generator and a built‑in dissolution inhibitor upon acidolysis. This dual functionality is not mimicked by methoxy‑ or methyl‑substituted analogs, making the compound uniquely valuable for resist formulators exploring simplified two‑component systems.

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